molecular formula C10H3F4NO2 B2669028 N-(2,3,5,6-Tetrafluorophenyl)maleimide CAS No. 63539-54-8

N-(2,3,5,6-Tetrafluorophenyl)maleimide

Cat. No. B2669028
CAS RN: 63539-54-8
M. Wt: 245.133
InChI Key: HMROROGWFSIGSI-UHFFFAOYSA-N
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Description

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” is a chemical compound that is used in various chemical reactions . It is also known as "1H-Pyrrole-2,5-dione, 1-(2,3,5,6-tetrafluorophenyl)-" . It is often used as a reagent in the synthesis of other compounds .


Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, NH-sulfoximines react with pentafluoropyridine in the presence of KOH to give N-(tetrafluoropyridyl)sulfoximines (NTFP-sulfoximines) in moderate to excellent yields . This can be carried out using either a solution-based or a superior solvent-free mechanochemical protocol .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H3F4NO2 . The molecular weight is 245.1299328 .


Chemical Reactions Analysis

“this compound” is known to react with free sulfhydryl groups in aqueous media at pH 6.5-7.5 . The 2,3,5,6-tetrafluorophenyl (TFP) ester is used widely in reactions with primary amines . The TFP-amine reactions can be carried out in aqueous or organic solvent .


Physical And Chemical Properties Analysis

“this compound” is a solid or viscous liquid . It is thiol reactive and amine reactive . It has a linear polymer architecture and is heterobifunctional .

Scientific Research Applications

NMR Studies and Structural Analysis

N-(2,3,5,6-Tetrafluorophenyl)maleimide has been subject to various NMR studies. These studies focused on understanding the dynamic NMR in maleamic acids and maleimides bearing halogens on the N-aryl ring. The studies provided detailed NMR data for a collection of N-aryl maleamic acids, maleimides, and their phencyclone adducts with multiple fluorines or other halogens directly on the N-aryl ring. Quantitative geometric parameters from high-level calculations were also obtained, providing insights into hindered rotations and magnetic anisotropy in crowded Diels–Alder adducts of phencyclone (Marshall et al., 2004).

Radiosynthesis and Imaging

A novel prosthetic agent, N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-6-fluoronicotinamide ([18F]FNEM), which is thiol-specific, was synthesized using a one-pot two-step strategy that involved the incorporation of 18F. The maleimide tracer's synthesis was completed in 75 minutes with a specific activity of 19–88 GBq/μmol. This development has applications in the in vitro cell uptake, in vivo biodistribution, and positron emission tomography (PET) imaging properties, particularly in imaging of glucagon-like peptide 1 receptor (GLP-1R) positive insulinomas (Yue et al., 2014).

Synthesis and Characterization of Porphyrins and Chlorins

Maleimide-containing fluorinated porphyrins and chlorins were synthesized and characterized. The maleimide derivatives were prepared through reactions with maleic anhydride and subsequent processes. These new maleimide derivatives retained the ability of tetrapyrrolic macrocyclic compounds to absorb light in the visible spectral region and to generate triplet states and reactive oxygen species upon photoactivation. This has potential applications in the field of photosensitizers in cancer and beyond (Ol’shevskaya et al., 2019).

Development of Antibody-Drug Conjugates

N-aryl maleimides form stable antibody conjugates under mild conditions while maintaining high conjugation efficiency. This development is significant for the stabilization of cysteine-linked antibody drug conjugates, providing a platform to improve the stability of antibody-drug conjugates through manipulation of functional groups attached to the maleimide ring-head nitrogen (Christie et al., 2015).

Surface Functionalization for Bioelectronic Devices

Maleimide-functionalized surfaces were created using maleimide-activated aryl diazonium salts. This development facilitated the formation of maleimide-functionalized surfaces, which served as effective coupling agents for electrode functionalization with various molecules. This novel application may further the development of bioelectronic devices such as biofuel cells, biosensors, and DNA and protein microarrays (Harper et al., 2008).

Mechanism of Action

The maleimide group in “N-(2,3,5,6-Tetrafluorophenyl)maleimide” reacts readily and specifically with free sulfhydryl groups in aqueous media at pH 6.5-7.5 . The 2,3,5,6-tetrafluorophenyl (TFP) ester is used widely in reactions with primary amines . The TFP-amine reactions can be carried out in aqueous or organic solvent .

Future Directions

“N-(2,3,5,6-Tetrafluorophenyl)maleimide” continues to be a subject of research in the field of chemistry. Its use as a reagent in various chemical reactions makes it a valuable tool for the synthesis of other compounds . Future research may focus on improving the synthesis process, exploring new reactions involving this compound, and investigating its potential applications in various fields .

properties

IUPAC Name

1-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F4NO2/c11-4-3-5(12)9(14)10(8(4)13)15-6(16)1-2-7(15)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMROROGWFSIGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C(=CC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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